3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide
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Overview
Description
3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide is a complex organic compound that features a bromine atom, a pyrazole ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the bromine atom.
Scientific Research Applications
3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide
Uniqueness
3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide is unique due to the presence of the bromine atom and the specific arrangement of functional groups.
Properties
Molecular Formula |
C19H17BrN4O2 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C19H17BrN4O2/c1-12(21-22-18(25)14-7-6-8-15(20)11-14)17-13(2)23-24(19(17)26)16-9-4-3-5-10-16/h3-11,23H,1-2H3,(H,22,25)/b21-12+ |
InChI Key |
WGYVYMHYTOGABV-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=N/NC(=O)C3=CC(=CC=C3)Br)/C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NNC(=O)C3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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